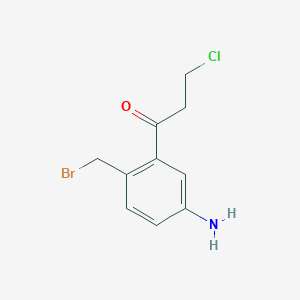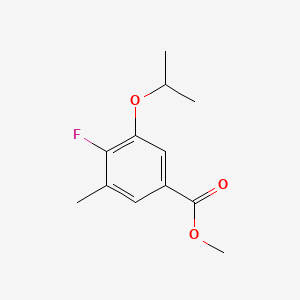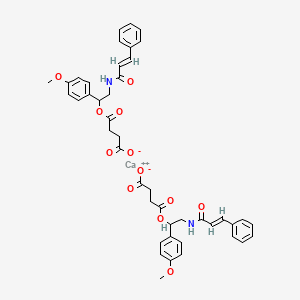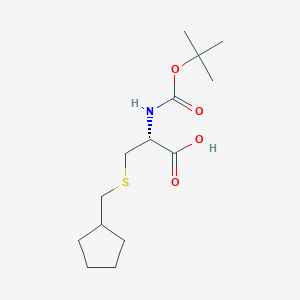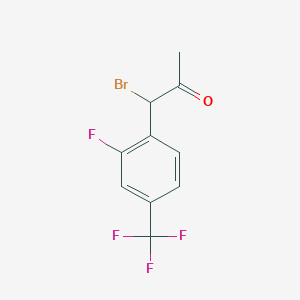
(2R)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride: is a chiral amino acid derivative. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, making it a halogenated derivative of phenylglycine. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride typically involves the halogenation of phenylglycine derivatives. The process begins with the bromination and chlorination of the phenyl ring, followed by the introduction of the amino and carboxyl groups. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation reactions, often using bromine and chlorine gas. The process is carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the halogen atoms, converting them to hydrogen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups. This is often achieved using nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated phenylglycine derivatives.
Substitution: Formation of substituted phenylglycine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2R)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique halogenated structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound is used to study enzyme interactions and protein synthesis. Its chiral nature makes it useful in studying stereochemistry and chiral recognition processes in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its halogenated structure makes it a valuable intermediate in the synthesis of various active ingredients.
Mécanisme D'action
The mechanism of action of (2R)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms on the phenyl ring enhance its binding affinity to these targets, leading to various biological effects. The compound can modulate enzyme activity, inhibit receptor binding, and alter cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- (2R)-2-Amino-2-(5-bromo-2-ethoxyphenyl)acetic acid
- 5-Bromo-2-chlorobenzoic acid
- 2-Bromo-5-chlorobenzoic acid
Comparison: Compared to similar compounds, (2R)-2-Amino-2-(5-bromo-2-chlorophenyl)acetic acid hydrochloride is unique due to its specific halogenation pattern and chiral center. This uniqueness enhances its binding affinity and specificity in biological systems, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C8H8BrCl2NO2 |
|---|---|
Poids moléculaire |
300.96 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(5-bromo-2-chlorophenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H7BrClNO2.ClH/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H/t7-;/m1./s1 |
Clé InChI |
BZMYMEFRCFORRI-OGFXRTJISA-N |
SMILES isomérique |
C1=CC(=C(C=C1Br)[C@H](C(=O)O)N)Cl.Cl |
SMILES canonique |
C1=CC(=C(C=C1Br)C(C(=O)O)N)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B14042220.png)




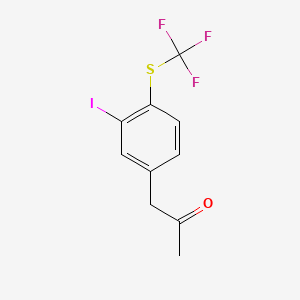
![tert-butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B14042264.png)
